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Compound of Interest

Compound Name: Quizalofop-ethyl

Cat. No.: B1680411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and
carcinogenicity profile of Quizalofop-ethyl, a selective post-emergence herbicide. The
information is compiled from international regulatory assessments and scientific studies to
support research and development activities.

Executive Summary

Quizalofop-ethyl has been extensively evaluated for its genotoxic and carcinogenic potential
through a battery of in vitro and in vivo assays. Regulatory bodies, including the U.S.
Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the
Food Safety Commission of Japan (FSCJ), have concluded that Quizalofop-ethyl is not
genotoxic in mammalian systems.[1][2][3] While some studies in plant systems have indicated
potential for chromosomal damage, these findings are not considered indicative of human risk
in the context of the comprehensive mammalian toxicology database.

Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential
at doses not associated with other toxicities.[3][4] The U.S. EPA has classified Quizalofop-
ethyl as "Category D - not classifiable as to human carcinogenicity." Liver and testicular effects
observed at high doses in rodent studies are considered the primary target organ toxicities and
are attributed to a non-genotoxic mode of action.
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Genotoxicity Studies

A comprehensive set of genotoxicity studies has been conducted on Quizalofop-ethyl and its
active R-enantiomer, Quizalofop-P-ethyl. The toxicological profiles of both are considered
similar. The standard battery of tests revealed no evidence of mutagenic or clastogenic activity
in mammalian systems.

In Vitro Studies

2.1.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, which assesses the potential of a substance to induce gene mutations in
bacteria, was consistently negative for Quizalofop-ethyl.

Table 1: Summary of Ames Test Results for Quizalofop-ethyl

Concentration Metabolic

Test System Strains L Result
Range Activation (S9)
Salmonella TA98, TA100, Up to 2500 p ] ] ]
o With and Without  Negative
typhimurium TA1535, TA1537  g/plate
Escherichia coli WP2 uvrA Not specified With and Without  Negative

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

e Purpose: To detect chemically induced gene mutations (point mutations) in multiple strains of
Salmonella typhimurium and Escherichia coli.

o Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA), which are sensitive
to different types of mutagens.

o Methodology: The tester strains are exposed to various concentrations of Quizalofop-ethyl,
both in the presence and absence of a mammalian metabolic activation system (S9 mix,
typically derived from rat liver). The mixture is incorporated into a minimal agar medium
lacking the essential amino acid (histidine or tryptophan). The plates are incubated for 48-72
hours.
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» Endpoint: The number of revertant colonies (colonies that have mutated back to a state
where they can synthesize the essential amino acid) is counted. A substance is considered
mutagenic if it causes a dose-dependent increase in the number of revertant colonies

compared to the solvent control.

o Controls: A solvent (negative) control and known mutagens (positive controls, e.g., sodium
azide, 2-nitrofluorene, 2-anthramine) are run concurrently to ensure the validity of the test
system.

Preparation

S9 Mix
(Metabolic Activation)
v
Quizalofop-ethyl Mix Bacteria, Test Plate on Minimal Incubate Count Revertant Compare to
(various concentrations) Compound, and S9 (+/-) Glucose Agar (37°C, 48-72h) Colonies Controls
A
Bacterial Strains
(e.g., S. typhimurium)

Exposure & Incubation Analysis

Click to download full resolution via product page

Figure 1. Experimental workflow for the Ames Test.

2.1.2. In Vitro Mammalian Chromosomal Aberration Test

Quizalofop-ethyl did not induce structural or numerical chromosomal aberrations in cultured
mammalian cells.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results
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Concentration Metabolic

Test System L Result
Range Activation (S9)

Chinese Hamster ) ) )
Up to 1000 pg/mL With and Without Negative

Ovary (CHO) cells

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

e Purpose: To identify agents that cause structural or numerical damage to chromosomes in
cultured mammalian cells.

o Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells,
which have a stable karyotype and are readily cultured.

» Methodology: CHO cell cultures are exposed to at least three concentrations of Quizalofop-
ethyl for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a
longer duration (e.g., 24 hours) without S9. A mitotic arresting agent (e.g., Colcemid) is
added prior to harvesting to accumulate cells in the metaphase stage of mitosis.

o Endpoint: Cells are harvested, fixed, and stained. Metaphase spreads are examined
microscopically for chromosomal aberrations, including chromatid and chromosome gaps,
breaks, deletions, and rearrangements (e.g., translocations, dicentrics). The percentage of
cells with aberrations is calculated.

o Controls: Solvent (negative) and positive controls (e.g., Mitomycin C without S9,
Cyclophosphamide with S9) are included.

In Vivo Studies

2.2.1. Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test in mice showed that Quizalofop-ethyl does not induce
chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

Table 3: Summary of In Vivo Micronucleus Test Results
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Test System Species Route Dose Range Result
Up to 1200 ]

Bone Marrow Mouse Oral Negative
mg/kg/day

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

e Purpose: To detect damage to chromosomes or the mitotic spindle in vivo by measuring the
frequency of micronuclei in developing erythrocytes.

o Test System: Typically, male and female mice of a standard strain.

» Methodology: Animals are administered Quizalofop-ethyl, usually via oral gavage or
intraperitoneal injection, at three dose levels. The highest dose is typically near the maximum
tolerated dose (MTD). Bone marrow is collected at appropriate time points after treatment
(e.q., 24 and 48 hours after a single administration).

o Endpoint: Bone marrow smears are prepared and stained to differentiate between
polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of
micronucleated polychromatic erythrocytes (MN-PCES) is determined by scoring at least
2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as a measure of
cytotoxicity.

» Controls: A vehicle (negative) control and a known clastogen (positive control, e.g.,
cyclophosphamide) are used.
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Figure 2. Experimental workflow for the in vivo Micronucleus Test.

Carcinogenicity Studies
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Long-term carcinogenicity bioassays in rodents have been conducted to evaluate the

carcinogenic potential of Quizalofop-ethyl. These studies did not demonstrate a carcinogenic

effect attributable to Quizalofop-ethyl under the tested conditions.

Table 4: Summary of Long-Term Carcinogenicity Studies

Species Duration NOAEL LOAEL

Key Findings

Rat 2 years 0.9 mg/kg/day 3.7 mg/kg/day

No evidence of
carcinogenicity.
Systemic effects
included liver
and testicular
toxicity at higher
doses.

Mouse 18 months 1.4 mg/kg/day 11.4 mg/kg/day

No treatment-
related increase
in tumors.
Increased
incidence of liver
and ovarian
tumors at the
highest dose was
not considered
treatment-

related.

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Experimental Protocol: Long-Term Carcinogenicity Bioassay

e Purpose: To assess the carcinogenic potential of a substance following long-term exposure

in animals.

o Test System: Typically, rats and mice of standard laboratory strains (e.g., Sprague-Dawley

rats, CD-1 mice), with groups of at least 50 animals per sex per dose.
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» Methodology: Animals are administered Quizalofop-ethyl daily, usually mixed in the diet, for
a significant portion of their lifespan (18 months for mice, 24 months for rats). At least three
dose levels plus a concurrent control group are used. The highest dose is selected to be a
maximum tolerated dose (MTD), which should induce minimal toxicity but not significantly
shorten the lifespan.

e Endpoint: The study involves comprehensive monitoring of clinical signs, body weight, and
food consumption. At termination, a full necropsy is performed, and a wide range of tissues
are collected for histopathological examination. The incidence, type, and latency of tumors in
the treated groups are compared with the control group.

o Controls: A concurrent control group receiving the vehicle (diet) without the test substance is
essential for comparison.

Mode of Action and Signaling Pathways
Genotoxicity

As Quizalofop-ethyl is considered non-genotoxic in mammals, there is no specific signaling
pathway for DNA damage attributed to it. For context, the diagram below illustrates a
generalized DNA damage response (DDR) pathway that is activated by genotoxic agents.
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Figure 3. Generalized DNA Damage Response (DDR) Pathway.

Non-Genotoxic Carcinogenesis (Rodent Liver)

The liver effects (hypertrophy and tumors at high doses) observed in some rodent studies with
aryloxyphenoxypropionate herbicides are often linked to a non-genotoxic mode of action
involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARQ). This
pathway is known to be quantitatively different and less responsive in humans, making the
relevance of rodent liver tumors via this mechanism to human health low.
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Figure 4. Proposed PPARa-mediated mode of action for liver effects.

Conclusion

The weight of evidence from a comprehensive battery of standardized genotoxicity assays
indicates that Quizalofop-ethyl does not pose a genotoxic risk to mammals. Long-term
bioassays in rodents have not identified a carcinogenic potential relevant to humans. The
primary toxicological concerns identified in animal studies are related to liver and testicular
effects at high dose levels, which are understood to occur via non-genotoxic mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Genotoxicity and Carcinogenicity of Quizalofop-ethyl: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680411#genotoxicity-and-carcinogenicity-studies-
of-quizalofop-ethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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